k-252a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97161-97-2 |
|---|---|
Molecular Formula |
C27H21N3O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |
InChI Key |
KOZFSFOOLUUIGY-CYBHFKQVSA-N |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Isomeric SMILES |
C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Pictograms |
Irritant |
Synonyms |
k252; (9S,10R,12R)-2,3,9,10,11,12-HEXAHYDRO-10-HYDROXY-9-METHYL-1-OXO-9,12-EPOXY-1H-DIINDOLO[1,2,3-FG:3',2',1'-KL]PYRROLO[3,4-I][1,6]BENZODIAZOCINE-10-CARBOXYLIC ACID METHYL ESTER; K-252A; K-252A, NOCARDIOPSIS SP; PROTEIN KINASE INHIBITOR; PROTEIN KINA |
Origin of Product |
United States |
Mechanistic Dissection of K 252a S Molecular Actions
Broad-Spectrum Protein Kinase Inhibition Profile of K-252a
This compound is classified as a non-selective or pan-specific protein kinase inhibitor due to its ability to inhibit numerous protein kinases. tocris.comrndsystems.comsigmaaldrich.comthermofisher.combpsbioscience.comfocusbiomolecules.com Its inhibitory profile extends across various kinase families, including both serine/threonine and some tyrosine kinases. medchemexpress.com
A key aspect of this compound's inhibitory mechanism is its competitive binding with ATP at the active site of target kinases. cellsignal.comsigmaaldrich.comthermofisher.combpsbioscience.comsigmaaldrich.com Kinetic analyses have demonstrated that this compound acts as an ATP-competitive inhibitor for enzymes such as myosin light chain kinase (MLCK), with a reported Ki value of 20 nM. sigmaaldrich.comnih.gov Similarly, for the Trk A receptor tyrosine kinase, this compound functions as a competitive inhibitor with respect to ATP. nih.gov This competitive nature underscores its ability to directly impede the phosphorylation process by preventing ATP from binding to the enzyme. semanticscholar.org
This compound demonstrates significant inhibitory effects on several crucial serine/threonine protein kinases, playing a role in diverse cellular functions.
This compound is a highly potent inhibitor of Protein Kinase C (PKC). cellsignal.comtocris.comcaymanchem.comnih.govrndsystems.comsigmaaldrich.combio-techne.comthermofisher.combpsbioscience.comfocusbiomolecules.commedchemexpress.comscispace.comjst.go.jpnih.gov Research findings indicate varying IC50 and Ki values for its inhibition of PKC:
An IC50 value of 32.9 nM has been reported, highlighting its extreme potency. tocris.comrndsystems.combio-techne.comscispace.comjst.go.jpnih.gov
Other studies indicate an IC50 of 470 nM. cellsignal.comcaymanchem.commedchemexpress.com
Ki values of 25 nM have also been documented. thermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.com
This compound's inhibitory effects on PKC are attributed to a direct interaction with the enzyme, as evidenced by its ability to inhibit the basal activity of PKC. scispace.com The compound effectively inhibits the Ca2+/phospholipid-dependent activity of PKC in a concentration-dependent manner. scispace.com
This compound also modulates the activity of Protein Kinase A (PKA). cellsignal.comcaymanchem.comsigmaaldrich.comthermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.commedchemexpress.com The reported inhibition constants for PKA include:
An IC50 value of 140 nM. cellsignal.comcaymanchem.commedchemexpress.com
Ki values ranging from 18 nM to 25 nM. sigmaaldrich.comthermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.com
Studies have shown that this compound can stabilize both the wild-type and a catalytically inactive K72H variant of protein kinase A catalytic subunit (PKAc), suggesting its interaction with the ATP binding site of the enzyme. portlandpress.com
Protein Kinase G (PKG) is another serine/threonine kinase inhibited by this compound. cellsignal.comsigmaaldrich.comthermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.com this compound exhibits a Ki value of 20 nM against PKG. thermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.com
This compound is a potent inhibitor of Ca2+/Calmodulin-Dependent Kinase II (CaMKII). wikipedia.orgcellsignal.comcaymanchem.comthermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.commedchemexpress.commedchemexpress.com Reported inhibitory concentrations include:
IC50 values of 1.8 nM wikipedia.org and 270 nM. caymanchem.commedchemexpress.com
Ki values of 1.8 nM. thermofisher.combpsbioscience.comsigmaaldrich.comfocusbiomolecules.com
Beyond CaMKII, this compound also inhibits Ca2+/calmodulin-stimulated phosphodiesterases, with IC50 values ranging from 1.3 to 2.9 µM. tocris.comrndsystems.combio-techne.comscispace.com Notably, this compound specifically inhibits the Ca2+/calmodulin-dependent activities of these enzymes without significantly affecting their basal activities. scispace.com This suggests a preferential interaction with the activated forms of these enzymes. focusbiomolecules.com
Key Inhibition Data for this compound
Inhibition of Serine/Threonine Kinases by this compound
Phosphorylase Kinase (PhK) Inhibition by this compound
Phosphorylase Kinase (PhK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in regulating the actin-myosin interaction, primarily through the phosphorylation of specific myosin light chains uni-freiburg.dewikipedia.orgjscimedcentral.com. This compound demonstrates potent inhibitory activity against PhK, acting as a competitive inhibitor with respect to ATP uni-freiburg.dewikipedia.orggenecards.orgnih.govbiorxiv.org. Research findings indicate that this compound inhibits PhK with an IC50 value of 1.7 nM uni-freiburg.deuni-freiburg.dewikipedia.orggenecards.orgnih.govbiorxiv.orgsinobiological.com. Notably, this compound exhibits a significant selectivity for PhK, showing approximately 300-fold greater inhibition of this enzyme compared to protein kinase C (PKC) sinobiological.com.
Table 1: this compound Inhibition of Phosphorylase Kinase
| Kinase | Inhibition Type | IC50 / Ki (nM) | Selectivity Note |
| Phosphorylase Kinase | IC50 | 1.7 | 300-fold selective over Protein Kinase C sinobiological.com |
Myosin Light Chain Kinase (MLCK) Inhibition by this compound
Myosin Light Chain Kinase (MLCK) is a serine/threonine-specific protein kinase responsible for phosphorylating the regulatory light chain of myosin II. This phosphorylation is essential for facilitating myosin binding to actin, thereby promoting cellular contractility uni-freiburg.dejscimedcentral.comrcsb.org. MLCK is involved in a wide array of cellular processes, including cell spreading, migration, and cytokinesis jscimedcentral.com. This compound acts as a non-selective protein kinase inhibitor that competitively inhibits MLCK. Its mechanism of action for MLCK inhibition is believed to involve interaction with the ATP-binding domain of the enzyme. The reported Ki values for this compound against MLCK are 17 nM wikipedia.org and 20 nM.
Table 2: this compound Inhibition of Myosin Light Chain Kinase
| Kinase | Inhibition Type | IC50 / Ki (nM) |
| Myosin Light Chain Kinase (MLCK) | Ki | 17-20 |
Protein Kinase C-Related Kinase 1 (PRK1) Inhibition by this compound
Protein Kinase C-Related Kinase 1 (PRK1) belongs to the protein kinase C (PKC) superfamily. While this compound is widely recognized as a potent inhibitor of various protein kinases, including general PKC isoforms, specific detailed research findings focusing solely on its direct inhibition of PRK1 with quantitative data such as IC50 or Ki values are not explicitly detailed in the provided search results. However, this compound is a known inhibitor of Protein Kinase C (PKC) with reported IC50 values ranging from 25 nM to 470 nM uni-freiburg.dewikipedia.orggenecards.orgnih.govbiorxiv.org. Given PRK1's classification as a PKC-related kinase, it is plausible that this compound may exert an inhibitory effect on PRK1, consistent with its broader activity against serine/threonine protein kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs) by this compound
This compound is a significant inhibitor of various Receptor Tyrosine Kinases (RTKs). Its inhibitory mechanism involves competitive binding with ATP at the kinase domain of these receptors wikipedia.orguni-freiburg.de. A notable characteristic of this compound is its relatively higher specificity for a subset of RTKs, particularly the neurotrophin receptors, compared to other RTKs such as those for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF), which remain unaffected even at micromolar concentrations of this compound.
Tropomyosin Receptor Kinase (Trk) Family Inhibition by this compound
The Tropomyosin Receptor Kinase (Trk) family comprises a group of receptor tyrosine kinases that are crucial for the survival, differentiation, and function of neurons, primarily by mediating the effects of neurotrophins rcsb.org. This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases wikipedia.orgnih.gov. Its inhibitory action on Trk kinases is competitive with respect to ATP and directly targets the tyrosine-specific protein kinase domain of these neurotrophin receptors wikipedia.orguni-freiburg.de. This inhibition is known to block neuronal differentiation processes uni-freiburg.de.
Table 3: this compound Inhibition of Trk Family Kinase Activities
| Kinase | Inhibition Type | IC50 (nM) |
| TrkA | IC50 | 3 |
| TrkB | IC50 | 3 (as part of Trk family) wikipedia.org |
| TrkC | IC50 | 3 (as part of Trk family) wikipedia.org |
A key molecular action of this compound is its ability to block neurotrophin-induced receptor autophosphorylation uni-freiburg.dejscimedcentral.com. This blockade is critical for the downstream signaling pathways initiated by neurotrophin binding.
Nerve Growth Factor (NGF)-induced TrkA Autophosphorylation: this compound effectively blocks NGF-induced neurite outgrowth and signaling in PC12 cells, and significantly inhibits the autophosphorylation of the TrkA receptor uni-freiburg.deuni-freiburg.denih.gov. Studies have shown that this compound can decrease the level of NGF-stimulated tyrosine phosphorylation on TrkA.
Brain-Derived Neurotrophic Factor (BDNF)-induced TrkB Autophosphorylation: this compound has been demonstrated to block the autophosphorylation of TrkB, thereby inhibiting many of the biological functions mediated by BDNF. For instance, this compound can markedly decrease axon length in neurons treated with BDNF and prevent the activation of Akt in response to BDNF stimulation.
Neurotrophin-3 (NT-3) and Neurotrophin-4/5 (NT-4/5) Receptor Autophosphorylation: this compound also inhibits the kinase activity of TrkC and TrkB, which are the cognate receptors for NT-3 and NT-4/5, respectively. This broad inhibition across the Trk family underscores this compound's role in modulating neurotrophin signaling.
Impact of this compound on Nerve Growth Factor (NGF)-Mediated Responses
This compound is a well-established inhibitor of Nerve Growth Factor (NGF)-mediated responses, particularly by targeting the Trk family of neurotrophin receptors, most notably TrkA. wikipedia.orgnih.govnih.govpnas.org It specifically inhibits the tyrosine phosphorylation of TrkA induced by NGF. wikipedia.org In PC12 rat pheochromocytoma cells, a model system for neuronal differentiation, this compound blocks NGF-induced neuronal differentiation and neurite outgrowth. wikipedia.orgjneurosci.orgnih.gov This inhibition is dose-dependent, with half-maximal inhibition of NGF-stimulated kinase activation observed at concentrations of 10-30 nM. nih.gov
Mechanistically, this compound acts as a competitive inhibitor with respect to ATP for the TrkA tyrosine kinase activity. nih.gov This suggests that this compound binds to the ATP-binding pocket of TrkA, thereby preventing ATP from binding and inhibiting the receptor's catalytic activity. nih.govphysiology.org Studies have shown that this compound prevents NGF-dependent tyrosine phosphorylation in PC12 cells and Trk oncogene-dependent tyrosine phosphorylation in Trk-transformed NIH3T3 cells. nih.gov In contrast, this compound does not affect epidermal growth factor (EGF)-stimulated tyrosine phosphorylation in PC12 cells, highlighting its selective inhibition of NGF-mediated pathways. nih.govnih.gov Furthermore, this compound has been shown to block the NGF-induced increase in cytosolic free Ca2+ concentration, which is mediated by TrkA. researchgate.net
The impact of this compound on NGF-mediated responses can be summarized as follows:
| Effect of this compound on NGF-Mediated Responses | Observation | Concentration (nM) |
| Inhibition of Neuronal Differentiation | Blocks differentiation of PC12 cells induced by NGF. wikipedia.org | 200 jneurosci.org |
| Inhibition of Neurite Outgrowth | Prevents neurite generation initiated by NGF in PC12 cells. jneurosci.orgnih.gov | 100-200 jneurosci.orgnih.gov |
| Inhibition of TrkA Tyrosine Phosphorylation | Directly inhibits tyrosine phosphorylation of TrkA induced by NGF. wikipedia.orgnih.gov | 10-100 nih.gov |
| Inhibition of Kinase Activation | Half-maximal inhibition of NGF-stimulated MAP2/pp250 kinase and Kemptide kinase. nih.gov | 10-30 nih.gov |
| Blockade of Intracellular Ca2+ Increase | Prevents NGF-evoked rise in cytosolic free Ca2+ concentration. researchgate.net | Not specified, but prevents NGF-mediated responses. researchgate.net |
Hepatocyte Growth Factor Receptor (c-MET) Inhibition by this compound
This compound is also recognized as a potent inhibitor of the hepatocyte growth factor receptor (HGFR), commonly known as c-MET. amegroups.orgnih.gov The c-MET receptor is a receptor tyrosine kinase that, upon binding its ligand hepatocyte growth factor/scatter factor (HGF/SF), stimulates receptor autophosphorylation and initiates various downstream signaling events crucial for cell growth, motility, and invasion. amegroups.orgnih.govresearchgate.net Aberrant c-MET activity is strongly linked to oncogenesis, making it a significant target for cancer therapeutics. amegroups.orgnih.gov
This compound inhibits the oncogenic properties of c-MET by preventing its autophosphorylation and the subsequent activation of downstream effectors such as MAPK and Akt. tocris.com Structural studies, including crystal structures of the unphosphorylated c-MET kinase domain in complex with this compound, reveal that this compound binds in the adenosine (B11128) pocket of c-MET. nih.govresearchgate.net This binding mode is analogous to that observed for staurosporine (B1682477) in other kinase complexes, indicating that this compound antagonizes ATP in the intracellular tyrosine kinase domain of c-MET. amegroups.orgnih.govresearchgate.net This direct inhibition of c-MET's catalytic activity underlies its ability to disrupt HGF/SF-mediated cellular processes. researchgate.net
Inhibition of Other Specific Kinases by this compound
Beyond its well-characterized inhibition of Trk receptors and c-MET, this compound exhibits inhibitory effects on a range of other specific kinases, contributing to its broad biological impact.
While this compound is primarily known as a Trk inhibitor, research has also identified its capacity to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govguidetopharmacology.org LRRK2 is a large, multi-domain protein kinase implicated in the pathogenesis of Parkinson's disease. nih.govguidetopharmacology.orgbmsce.ac.in this compound acts as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3) activity in vivo and in vitro, with an IC50 of approximately 5 nM. nih.goviric.ca MLK3 is a MAPKKK (mitogen-activated protein kinase kinase kinase) that can activate the c-Jun N-terminal kinase (JNK) pathway. iric.ca This inhibitory action on MLK3 suggests that this compound can modulate signaling pathways relevant to neurodegenerative conditions. nih.gov
Modulation of Intracellular Signaling Pathways by this compound
This compound's kinase inhibitory activities lead to significant modulation of various intracellular signaling pathways, impacting cellular functions such as differentiation, survival, and stress responses.
Neurotrophin Signaling Pathway Dysregulation by this compound
This compound profoundly dysregulates neurotrophin signaling pathways, primarily through its inhibitory action on Trk neurotrophin receptor proteins. nih.govphysiology.orgyakusaku.jpmdpi.com While it is most potent against TrkA, this compound can also inhibit other Trk receptors, such as TrkB. physiology.orgatsjournals.org The inhibition of Trk receptor kinase activity by this compound prevents the activation of downstream signaling cascades typically initiated by neurotrophins like NGF and Brain-Derived Neurotrophic Factor (BDNF). physiology.orgmdpi.comatsjournals.org
For instance, this compound blocks the TrkB-mediated activation of NaV1.9, a sodium channel, and inhibits the phosphorylation of TrkB by Neurotrophin 4/5 (NT4/5). physiology.orgatsjournals.org This disruption of Trk receptor phosphorylation leads to the prevention of neurotrophin-induced cell survival and growth properties. atsjournals.org However, at lower concentrations than those required for full inhibition, this compound has been observed to potentiate the stimulatory effects of NT-3 on certain neurons and PC12 cells, indicating a complex dose-dependent modulation of neurotrophin responses. nih.gov The ability of this compound to interfere with neurotrophin-dependent processes has made it a valuable tool for studying the roles of these pathways in neuronal development and function. jneurosci.orgyakusaku.jp
Mitogen-Activated Protein Kinase (MAPK) Cascades Affected by this compound
This compound significantly affects Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical for transducing extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, and stress responses. wikipedia.orgnih.govresearchgate.net Its inhibitory action on various kinases upstream of or within MAPK pathways leads to their dysregulation.
Specifically, this compound has been shown to inhibit the activation of MAPK cascades. For example, in plant cells, this compound prevents the chitosan-activated mobilization of MAPK cascades, indicating its role in modulating stress-responsive pathways. nih.govoup.comresearchgate.net this compound's inhibition of Trk receptors, which are known to activate MAPK pathways (e.g., Ras/MAPK pathway downstream of TrkB), directly impacts these cascades. physiology.orgatsjournals.org Moreover, this compound inhibits Mixed-Lineage Kinase 3 (MLK3), a MAPKKK, thereby blocking the activation of the JNK (c-Jun N-terminal kinase) pathway, a major MAPK cascade involved in stress responses and apoptosis. nih.goviric.ca
Despite its inhibitory effects on certain MAPK pathways, this compound has also been observed to induce the activation of other pathways, such as Akt and ERK (Extracellular signal-Regulated Kinases), which are components of MAPK cascades. nih.goviric.ca This activation appears to occur through an MLK-independent pathway, potentially involving c-Src. nih.goviric.ca The dual effect of this compound—inhibiting specific kinases within MAPK cascades while potentially activating others—highlights its complex and multifaceted influence on intracellular signaling networks.
The effects of this compound on MAPK cascades can be summarized as follows:
| Effect of this compound on MAPK Cascades | Mechanism/Observation |
| Inhibition of MAPK Activation | Prevents chitosan-activated mobilization of MAPKs in plant cells. oup.comresearchgate.net |
| Inhibition of JNK Pathway | Blocks MLK3 activity, which is a MAPKKK leading to JNK activation. nih.goviric.ca |
| Activation of Akt and ERK | Induces activation of Akt and ERK through an MLK-independent pathway, possibly involving c-Src. nih.goviric.ca |
| Downstream of Trk Inhibition | Blocks phosphorylation of p44/42 (ERK1/2) downstream of TrkB in neurotrophin signaling. atsjournals.org |
Mixed-Lineage Kinase 3 (MLK3) Pathway Inhibition by this compound
This compound functions as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3), demonstrating an in vitro and in vivo IC50 of approximately 5 nM. capes.gov.brnih.gov MLK3 is a crucial upstream kinase in the mitogen-activated protein kinase (MAPK) cascade, and its activation often triggers MAPK-dependent cell death pathways. csic.es Pharmacological modulation of MLK3 by this compound has been shown to reduce amyloid-beta (Aβ)-induced apoptosis. csic.es
In the context of neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), this compound's ability to inhibit MLK3 is significant. It has been reported to protect cultured rat hippocampal neurons from Aβ toxicity and to prevent 6-hydroxydopamine (6-OHDA)-induced dopaminergic neuron loss by inhibiting MLK3, which subsequently down-regulates the c-Jun N-terminal Kinase (JNK) pathway. csic.es Immunoblot analysis has confirmed the inhibitory effects of this compound on phospho-MLK3 levels. csic.es
The following table summarizes key inhibition data for this compound on MLK3:
| Target | IC50 (nM) | Reference |
| MLK3 | ~5 | capes.gov.brnih.govcsic.es |
Apoptosis-Signal Regulating Kinase 1 (ASK1) Pathway Inhibition by this compound
Apoptosis-Signal Regulating Kinase 1 (ASK1) is another mitogen-activated protein kinase kinase kinase (MAP3K) involved in stress-activated signaling pathways that lead to neuronal cell death, particularly through the ASK1/JNK signaling cascade. nih.govguidetopharmacology.org this compound has been shown to inhibit the activation of the ASK1/JNK3 pathway, providing a link between toxic insults, such as 6-OHDA lesion, and stress-activated kinases. nih.gov Inhibition of ASK1, similar to MLK3 inhibition, can lead to suppressed phosphorylation of JNKs and increased phosphorylation of Extracellular signal-Regulated Kinases (ERKs) in cells exposed to high concentrations of reactive oxygen species (ROS). net-targets.comresearchgate.net This suggests that ASK1 may play a role in the ROS-induced activation of MLK3-mediated feedback loops. researchgate.net
c-Jun N-terminal Kinase 3 (JNK3) Pathway Suppression by this compound
The c-Jun N-terminal Kinase (JNK) signaling pathway, particularly JNK3, plays a critical role in ischemic brain injury and neuronal apoptosis. nih.govfrontiersin.orgmdpi.com this compound has been demonstrated to significantly inhibit JNK activation induced by ischemia/reperfusion in the vulnerable hippocampal CA1 subregion. nih.gov This suppression involves the inhibition of the MLK3/MKK7/JNK3 signaling cascade. frontiersin.orgkarger.com
By inhibiting the phosphorylation of Bcl-2 (a cytosolic target of JNK) and 14-3-3 protein (a cytoplasmic anchor of Bax), this compound reduces the release of Bax from Bcl-2/Bax and 14-3-3/Bax dimers. nih.gov This action subsequently attenuates the translocation of Bax from the cytosol to mitochondria and the release of cytochrome c, thereby inhibiting the mitochondrial apoptosis pathway induced by JNK activation. nih.gov Furthermore, the MLK3-JNK signaling axis is involved in the phosphorylation of paxillin (B1203293) at Ser178, a process that this compound can block. aacrjournals.org
Akt and ERK Activation via MLK-Independent Mechanisms by this compound
Beyond its inhibitory effects, this compound has also been observed to activate Akt and Extracellular signal-Regulated Kinases (ERK). capes.gov.brnih.govresearchgate.net Importantly, this activation occurs through an MLK-independent pathway, which may involve the c-Src kinase. capes.gov.brnih.govresearchgate.net Research indicates that blocking phosphatidylinositol 3-kinase (PI3K) or MEK (MAPK/ERK kinase) activity can abolish the effect of this compound on cell survival, highlighting the importance of these pathways in mediating this compound's neurotrophic effects. capes.gov.brnih.gov This dual action of inhibiting pro-apoptotic kinases while activating survival pathways contributes to this compound's neuroprotective properties. capes.gov.brnih.gov
Cross-Talk with Cyclic Nucleotide-Dependent Pathways Induced by this compound
This compound is a potent inhibitor of cyclic nucleotide-dependent protein kinases, including cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), as well as protein kinase C (PKC). caymanchem.comsemanticscholar.orgnih.govpsu.eduscispace.com The inhibition by this compound is competitive with respect to ATP. semanticscholar.orgnih.gov
This compound's inhibitory potencies against various kinases are detailed below:
| Target | IC50 (nM) | Reference |
| PKC | 32.9 | tocris.comcaymanchem.comscispace.com |
| PKA | 140 | caymanchem.comabmole.commedchemexpress.com |
| Ca2+/calmodulin-stimulated phosphodiesterases | 1300-2900 | tocris.comscispace.com |
| Phosphorylase kinase | 1.7 | tocris.comcaymanchem.comabmole.commedchemexpress.com |
| Ca2+/calmodulin-dependent kinase type II | 270 | caymanchem.comabmole.commedchemexpress.com |
The compound also inhibits Ca2+/calmodulin-stimulated phosphodiesterases, with IC50 values of 2.9 µM for brain PDE and 1.3 µM for heart PDE, while exhibiting much less activity on calmodulin itself. tocris.comscispace.com
Furthermore, this compound's interaction with cyclic nucleotide-dependent pathways extends to cellular processes like polyploidization. This compound-induced polyploidization in fibrosarcoma cells was potentiated by adenosine 3':5'-cyclic monophosphate (cAMP), a PKA activator. nih.gov This suggests a cross-talk between the cAMP-dependent signaling pathway and the diacylglycerol (DAG)-dependent signaling pathway in regulating cellular responses. nih.gov
Cellular and Physiological Outcomes of K 252a Activity
Effects on Cellular Differentiation and Development by K-252a
Neuronal Differentiation Inhibition by this compound
This compound is well-documented for its ability to inhibit neuronal differentiation, particularly in cell lines responsive to neurotrophic factors. It blocks the neuronal differentiation of rat pheochromocytoma PC12 cells induced by nerve growth factor (NGF) by inhibiting the tyrosine kinase activity of the TrkA receptor. wikipedia.orgnih.govnih.gov This inhibition is dose-dependent, with concentrations as low as 30 nM significantly impacting NGF-induced effects. nih.govsemanticscholar.org
Studies in PC12h cells demonstrated that this compound (100 nM) inhibited NGF-induced changes in protein phosphorylation, including an increase in tyrosine hydroxylase and a 35,000-D protein, and a decrease in a 36,500-D protein. nih.govsemanticscholar.org Furthermore, this compound interfered with both transcription-dependent and transcription-independent components of NGF-induced neurite outgrowth. nih.govsemanticscholar.org In primary cultures of human dorsal root ganglia (DRG), this compound specifically inhibited the survival and morphological differentiation of NGF-dependent neurons, with half-maximal and maximal inhibition at 6 nM and 25 nM, respectively. capes.gov.br
Promotion of Myogenic Differentiation by this compound
In contrast to its inhibitory effect on neuronal differentiation, this compound has been reported to promote myogenic differentiation. It enhances the differentiation of C2 mouse myoblasts and C2C12 myoblasts. wikipedia.orgnih.gov This promotion of skeletal muscle differentiation by this compound is associated with tyrosine phosphorylation of several focal adhesion-associated proteins, including p130(Cas), focal adhesion kinase, and paxillin (B1203293). nih.gov The tyrosine phosphorylation of these proteins, peaking around 30 minutes after this compound treatment, correlated with their colocalization in focal adhesion complexes. nih.gov
This compound also stimulated the longitudinal development of stress fiber-like structures and cell-matrix interaction in postmitotic myoblasts, leading to the eventual formation of well-developed myofibrils in multinucleated myotubes. nih.gov The effect on myoblast differentiation and tyrosine phosphorylation was inhibited by herbimycin A (a Src family kinase inhibitor) and cytochalasin D (an actin filament disrupting agent), suggesting involvement of Src family kinases and actin dynamics. nih.gov
Impact of this compound on Neurite Outgrowth and Morphogenesis
This compound significantly impacts neurite outgrowth and neuronal morphogenesis, primarily through its inhibition of Trk receptor tyrosine kinases. In PC12 cells, this compound blocks NGF-induced neurite outgrowth in a dose-dependent manner. medchemexpress.comnih.govsemanticscholar.orgresearchgate.net Concentrations of 30 nM and above showed clear inhibition, with almost complete blockage at 100 nM. semanticscholar.org Neurite length was found to be more sensitive to this compound inhibition than the proportion of cells with neurites. researchgate.net
While this compound generally inhibits neurite outgrowth promoted by neurotrophic factors, its effects can vary depending on the specific neuronal cell type and the context of other signaling pathways. For instance, in primary hippocampal neurons, this compound markedly decreased axon length, including in control cultures and those treated with PACAP or BDNF. However, it did not affect dendrite length. researchgate.net This suggests a differential impact on axonal versus dendritic morphogenesis. In rat sympathetic neurons, this compound's inhibition of local TrkA kinase activity in distal axons blocked local axon growth and induced apoptosis. nih.gov
A summary of this compound's effects on neurite outgrowth is presented below:
| Cell Type / Factor | This compound Concentration | Effect on Neurite Outgrowth | Reference |
| PC12h cells (NGF-induced) | 100 nM | Almost completely blocked | nih.govsemanticscholar.org |
| PC12 cells (NGF-induced) | 3-100 nM | Inhibited (dose-dependent) | medchemexpress.comresearchgate.net |
| Human DRG neurons (NGF-dependent) | 6-25 nM | Inhibited morphological differentiation | capes.gov.br |
| Primary hippocampal neurons (PACAP/BDNF-induced) | 200 nM | Markedly decreased axon length; no effect on dendrite length | researchgate.net |
| Rat sympathetic neurons (NGF-supported) | Local application | Blocked local axon growth | nih.gov |
Enhancement of Choline (B1196258) Acetyltransferase (ChAT) Activity by this compound
Interestingly, despite its inhibitory effects on neurotrophin-induced neuronal differentiation, this compound has been shown to enhance choline acetyltransferase (ChAT) activity in specific neuronal cultures. google.comnih.govnih.govacs.org ChAT is an enzyme responsible for the synthesis of acetylcholine, a crucial neurotransmitter.
In rat embryonic spinal cord cultures, this compound increased ChAT activity in a dose-dependent manner, with an EC50 of approximately 100 nM and maximal stimulatory activity at 300 nM, resulting in up to a fourfold increase. nih.gov A single application of this compound at the initiation of culture prevented a significant decline in ChAT activity over a 5-day period. nih.gov Similarly, this compound promoted increased ChAT activity in rat embryonic striatal and basal forebrain cultures in a concentration-dependent manner. nih.gov
The enhancement of ChAT activity by this compound suggests a novel neurotrophic activity for this molecule, potentially by activating regulatory elements shared with neurotrophic proteins like ciliary neurotrophic factor (CNTF) and leukemia inhibitory factor (LIF). nih.gov
Impact on Cell Proliferation and Growth by this compound
Anti-proliferative Effects in Neoplastic Cells by this compound
This compound exhibits significant anti-proliferative effects in various neoplastic cell lines. It has been shown to inhibit the proliferation of human hepatoma cells by inducing G0/G1 arrest. spandidos-publications.com In glioma cells, this compound blocks the platelet-derived growth factor (PDGF) receptor, thereby inhibiting proliferation. spandidos-publications.com
Furthermore, this compound potently inhibits c-Met autophosphorylation and c-Met-driven proliferation in gastric carcinoma cells. spandidos-publications.compnas.org Studies on human endometrial cancer cells demonstrated that this compound effectively suppressed their growth, while having little effect on normal human endometrial epithelial cells. spandidos-publications.com this compound achieved this by blocking the cell cycle of endometrial cancer cells at the G0/G1 phase, which was associated with the up-regulation of p21WAF1, a cyclin-dependent kinase inhibitor. spandidos-publications.com Additionally, this compound induced apoptosis in these cancer cells, accompanied by altered expression of p21WAF1 and bcl-2 proteins. spandidos-publications.com
Key findings on this compound's anti-proliferative effects are summarized below:
| Cell Type | Effect of this compound | Associated Mechanism | Reference |
| Human hepatoma cells | Inhibited proliferation | Induced G0/G1 arrest | spandidos-publications.com |
| Glioma cells | Inhibited proliferation | Blocked PDGF receptor | spandidos-publications.com |
| Gastric carcinoma cells | Inhibited proliferation | Inhibited c-Met autophosphorylation | spandidos-publications.compnas.org |
| Human endometrial cancer cells | Suppressed growth | Blocked cell cycle at G0/G1 via p21WAF1 upregulation; induced apoptosis | spandidos-publications.com |
Reversion of Transformed Phenotypes by this compound
Beyond its anti-proliferative actions, this compound has been reported to induce the reversion of transformed phenotypes in certain cell models. It was shown to cause a reversion of tumorigenicity in fibroblasts transformed with an oncogenic form of c-Met. spandidos-publications.compnas.org
In NIH3T3 fibroblasts transformed by TRK oncogenes (specifically Tpr-Met), nanomolar concentrations of this compound (75 nM) caused a reversion of their transformed phenotype. nih.govplos.org This reversion was linked to this compound's ability to inhibit Met autophosphorylation and prevent the activation of its downstream effectors, such as MAPK and Akt. nih.gov The reduction of STAT3 protein levels observed in NIH3T3 foci transformed by TRK oncogenes was correlated with morphological transformation, and when TRK oncoprotein activity was blocked by this compound, STAT3 protein levels increased, and the transformed morphology reverted. plos.org Pretreatment of Tpr-Met-transformed NIH3T3 fibroblasts and GTL-16 gastric carcinoma cells with this compound also resulted in a loss of their ability to form lung metastases in nude mice. nih.gov
Structure Activity Relationship Sar and Derivative Research of K 252a
Comparative Analysis of K-252a with Staurosporine (B1682477) and Other Indolocarbazoles
This compound belongs to the indolocarbazole family of alkaloids, which includes the well-known protein kinase inhibitor, staurosporine. Both this compound and staurosporine share a common indolocarbazole core, which is crucial for their kinase inhibitory activity. However, key structural differences in their sugar moieties lead to variations in their biological profiles.
Staurosporine possesses a pyranose ring attached to the indolocarbazole core, whereas this compound has a furanose ring. nih.gov This seemingly minor difference contributes to altered interactions within the ATP-binding pocket of various kinases, thereby influencing their inhibitory potency and selectivity. While both are potent inhibitors of a wide range of kinases, including protein kinase C (PKC), they exhibit different potencies against specific kinases. For instance, staurosporine is generally a more potent inhibitor of PKC than this compound. nih.gov
Other naturally occurring indolocarbazoles, such as K-252b (the carboxylic acid derivative of this compound), also provide insights into the SAR of this class of compounds. K-252b demonstrates comparable potency to this compound against PKC but has reduced activity against cyclic nucleotide-dependent protein kinases. nih.gov The aglycone of this compound, known as K-252c, which lacks the sugar moiety altogether, still retains some kinase inhibitory activity, highlighting the importance of the indolocarbazole core as the primary pharmacophore. However, the sugar moiety is critical for high-potency inhibition.
| Compound | Structure Description | IC50 for PKC (nM) |
|---|---|---|
| This compound | Indolocarbazole with a furanose sugar moiety | 32.9 |
| Staurosporine | Indolocarbazole with a pyranose sugar moiety | 2.7 |
| K-252b | Carboxylic acid derivative of this compound | 20 |
| K-252c | Aglycone of this compound (lacks sugar moiety) | ~25,000 |
Impact of Chemical Substitutions on this compound's Kinase Selectivity and Potency
Researchers have extensively modified the this compound scaffold to understand the impact of chemical substitutions on its kinase selectivity and potency. These modifications have targeted both the indolocarbazole core and the furanose sugar moiety.
Substitutions on the indolocarbazole core have been shown to modulate kinase activity. For example, modifications at the N-12 and N-13 indole (B1671886) nitrogen atoms can influence selectivity for different kinase families. The development of fused pyrrolocarbazoles, which alter the shape and heteroatom composition of the core, has led to potent and selective inhibitors of the Mixed Lineage Kinase (MLK) family. nih.gov
The sugar moiety of this compound has been a primary focus for chemical modification. Alterations to the substituents on the furanose ring can dramatically affect both potency and selectivity. For instance, modifications at the 3'-position of the sugar have been explored to enhance selectivity for Trk kinases over other kinases like PKC. The development of bulky derivatives, such as CEP-1347, where the sugar moiety is modified, has resulted in compounds that selectively inhibit PAKs or mixed-lineage kinases. sahmri.org.au
| Compound/Derivative | Modification | Primary Target Kinase(s) | Observed Effect |
|---|---|---|---|
| Fused Pyrrolocarbazoles | Modification of the indolocarbazole core | MLK1/3 | Potent and selective inhibition nih.gov |
| CEP-1347 | Bulky modification of the sugar moiety | PAKs, MLKs | Selective inhibition sahmri.org.au |
| KT5720 | Derivative of K-252b | cAMP-dependent protein kinase | Selective inhibition (Ki = 60 nM) nih.gov |
| KT5822 | Derivative of K-252b | cGMP-dependent protein kinase | Selective inhibition (Ki = 2.4 nM) nih.gov |
Stereochemical Requirements for this compound's Trk Kinase Activity
One of the most significant discoveries in the SAR of this compound is its potent inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. nih.gov This activity is highly dependent on the stereochemistry of the sugar moiety, particularly the hydroxyl group at the 3'-position.
Studies involving the synthesis and evaluation of various stereoisomers of this compound have revealed that the configuration of the 3'-hydroxyl group is a critical determinant of TrkA kinase inhibitory activity and selectivity. Molecular modeling studies have shown that the 3'-OH group can form significant hydrogen bonding interactions with key amino acid residues in the ATP-binding pocket of TrkA. nih.gov
Inversion of the stereochemistry at the 3'-position can lead to a substantial increase in potency and selectivity for TrkA over other kinases like PKC. For example, the (3'S)-epi-K-252a analog was found to be a more potent inhibitor of TrkA than the natural (+)this compound. nih.gov Furthermore, a deshydroxy epimer, (3'S)-14, was shown to be 7-fold more potent for TrkA than its counterpart with the natural stereochemistry and demonstrated over 280-fold selectivity over PKC. nih.gov This highlights the profound impact of subtle stereochemical changes on the biological activity of this compound.
| Compound | 3'-Stereochemistry | TrkA IC50 (nM) | PKC IC50 (nM) | Selectivity (PKC/TrkA) |
|---|---|---|---|---|
| (+)this compound (natural) | R | ~25 | ~32.9 | ~1.3 |
| (3'S)-epi-K-252a | S | ~1.2 | ~15 | ~12.5 |
| (3'S)-14 (deshydroxy epimer) | S | 3 | 850 | >280 |
Development of this compound Derivatives with Modified Specificity and Enhanced Neurotrophic Properties
Building on the understanding of this compound's SAR, researchers have focused on developing derivatives with modified kinase specificity and enhanced neurotrophic properties, while minimizing the broad-spectrum kinase inhibition that can lead to off-target effects.
A notable success in this area is the development of CEP-1347 (also known as KT7515). This semi-synthetic derivative of this compound was designed to reduce the inhibition of Trk kinases while retaining and enhancing the neuroprotective effects. sahmri.org.au CEP-1347 and related compounds have been shown to inhibit the MLK family of kinases, which are involved in neuronal apoptosis. nih.gov By selectively targeting these downstream kinases, CEP-1347 can promote neuronal survival without directly interfering with neurotrophin signaling through Trk receptors.
Other modifications, such as the introduction of bulky substituents at various positions on the this compound scaffold, have also been explored to create more selective inhibitors. The this compound dimer, KT D606, is another example of a derivative with altered selectivity, showing inhibitory activity against PAKs and MLKs. sahmri.org.au These efforts demonstrate the potential to rationally design this compound analogs with tailored biological activities for specific therapeutic applications, particularly in the context of neurodegenerative diseases.
Biosynthetic Pathways and Genetic Engineering of K 252a
Identification and Characterization of the K-252a Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and sequencing of this cluster have been pivotal in elucidating the pathway and enabling its manipulation.
In a key study, a fosmid genomic DNA library of Nocardiopsis sp. K-252 (NRRL15532) was constructed and screened, leading to the identification of the complete gene cluster for indolocarbazole biosynthesis. scispace.com Sequence analysis of an approximately 45 kb genomic fragment revealed the presence of 35 open reading frames (ORFs). rsc.orgscispace.com These genes, collectively referred to as the "nok" cluster, were predicted to be involved in the biosynthesis of the K-252c aglycone, the formation of the sugar moiety, glycosylation, and regulation and resistance mechanisms. rsc.orgrsc.org
The characterization of this BGC provided the genetic blueprint for this compound synthesis. Functional characterization was achieved through heterologous expression of specific genes in hosts like Escherichia coli, which confirmed the roles of several key enzymes in the pathway. rsc.org This foundational work has provided the essential genetic tools for the targeted engineering of the this compound biosynthetic pathway.
Table 1: Key Genes in the this compound Biosynthetic Cluster from Nocardiopsis sp. K-252
| Gene | Proposed Function | Role in Biosynthesis |
| nokA | L-amino acid oxidase (LAAO) | Catalyzes the oxidative deamination of L-tryptophan to indole-3-pyruvic acid. rsc.org |
| nokB | Chromopyrrolic acid synthase (CPAS) | Dimerizes two molecules of indole-3-pyruvic acid to form chromopyrrolic acid (CPA). rsc.orgrsc.org |
| nokC | FAD-dependent oxygenase | Involved in the subsequent oxidative cyclization of CPA to form the K-252c aglycone. rsc.org |
| nokD | Unknown | Believed to be indispensable for K-252c biosynthesis. rsc.orgnycu.edu.tw |
| nokL | N-glycosyltransferase (N-Gtf) | Catalyzes the attachment of the sugar moiety to the K-252c aglycone. rsc.orgnycu.edu.tw |
Enzymatic Steps in Indolocarbazole Alkaloid Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the amino acid L-tryptophan. The process can be divided into two major phases: the formation of the indolocarbazole aglycone (K-252c) and the subsequent glycosylation to yield the final product, this compound. rsc.org
The pathway commences with the action of NokA, an L-amino acid oxidase, which converts two molecules of L-tryptophan into indole-3-pyruvic acid. rsc.org Following this, the enzyme NokB, a chromopyrrolic acid synthase, catalyzes the dimerization and cyclization of two indole-3-pyruvic acid molecules to form the key intermediate, chromopyrrolic acid (CPA). rsc.org The successful in vitro production of CPA using soluble NokA and NokB proteins heterologously expressed in E. coli provided direct functional evidence for this part of the pathway. rsc.org
The chromopyrrolic acid intermediate then undergoes further enzymatic modifications, including oxidative cyclizations catalyzed by enzymes like NokC, to form the rigid pentacyclic structure of the aglycone, K-252c. rsc.orgnycu.edu.tw The final and crucial step in the biosynthesis is the attachment of a unique deoxysugar, a modified dihydrostreptose (B1196812) moiety. rsc.orgscispace.com This reaction is catalyzed by the N-glycosyltransferase NokL, which forms a C-N glycosidic bond between the indole (B1671886) nitrogen of the K-252c aglycone and the sugar. rsc.orgnycu.edu.tw This glycosylation step is essential for the biological activity of this compound.
Table 2: Key Enzymatic Reactions in this compound Biosynthesis
| Enzyme | Substrate(s) | Product | Reaction Type |
| NokA | L-tryptophan | Indole-3-pyruvic acid | Oxidative deamination |
| NokB | 2 x Indole-3-pyruvic acid | Chromopyrrolic acid (CPA) | Dimerization/Cyclization |
| NokC | Chromopyrrolic acid | K-252c (via intermediates) | Oxidative cyclization |
| NokL | K-252c, dTDP-dihydrostreptose | This compound | N-glycosylation |
Molecular Mechanisms of Resistance and Regulation in this compound Producing Organisms
Organisms that produce potent bioactive compounds like this compound must possess self-resistance mechanisms to avoid suicide. The sequencing of the nok gene cluster in Nocardiopsis sp. K-252 revealed the presence of genes predicted to be involved in both resistance and regulation. rsc.orgscispace.com
While specific resistance mechanisms for this compound have not been fully elucidated, they are generally expected to follow established patterns of antibiotic resistance in producer organisms. researchgate.net These mechanisms often include:
Efflux Pumps: Genes encoding membrane proteins that actively transport the compound out of the cell, maintaining a low intracellular concentration.
Target Modification: Alteration of the cellular target of the antibiotic (e.g., a protein kinase) so that the compound can no longer bind effectively.
Enzymatic Inactivation: Production of enzymes that modify and inactivate the antibiotic.
The nok cluster contains ORFs with homology to transporter proteins and regulatory proteins, suggesting that resistance and regulation are genetically linked to biosynthesis. rsc.orgscispace.com This co-localization ensures that resistance mechanisms are activated concurrently with antibiotic production. Regulatory genes within the cluster likely control the expression of the biosynthetic genes, turning on the pathway in response to specific developmental or environmental cues.
Strategies for Combinatorial Biosynthesis and Analog Production of this compound
The characterization of the this compound biosynthetic gene cluster has opened avenues for "combinatorial biosynthesis," a strategy that uses genetic engineering to create novel analogs of natural products. nih.gov These efforts aim to generate compounds with improved therapeutic properties, such as enhanced potency, selectivity, or solubility.
One of the most promising enzymatic tools for generating this compound analogs is the N-glycosyltransferase, NokL. Studies have shown that NokL exhibits a degree of substrate promiscuity, meaning it can potentially accept alternative aglycones or sugar substrates. rsc.org This flexibility allows for the creation of novel glycosylated indolocarbazoles. For instance, in vitro experiments demonstrated that NokL could transfer dTDP-D-glucose to K-252c to produce K-252d, demonstrating its utility in creating new derivatives. nycu.edu.tw
Strategies for producing this compound analogs include:
Precursor-Directed Biosynthesis: Supplying the producing organism with modified precursors (e.g., halogenated tryptophan analogs) that may be incorporated into the final structure.
Gene Inactivation and Heterologous Expression: Deleting specific genes in the pathway (e.g., those involved in later tailoring steps) to accumulate intermediates, or expressing the nok genes in a different host organism to modify the final product.
Enzyme Engineering: Modifying the substrate specificity of key enzymes like NokL through site-directed mutagenesis to accept a wider range of sugar or aglycone substrates. nih.gov
Pathway Engineering: Combining genes from different biosynthetic pathways to create hybrid pathways that produce entirely new "unnatural" natural products. researchgate.netnih.gov
These genetic and enzymatic tools provide a powerful platform for expanding the chemical diversity of the indolocarbazole family, potentially leading to the discovery of new and improved drug candidates. rsc.org
Advanced Methodological Approaches in K 252a Research
In Vitro Kinase Assays for K-252a Inhibitor Characterization
In vitro kinase assays are fundamental for characterizing the inhibitory profile and potency of this compound against specific protein kinases. These assays typically measure the compound's ability to inhibit the transfer of a phosphate (B84403) group from ATP to a target substrate by the kinase. This compound exhibits potent inhibitory activity against several kinases, with varying degrees of selectivity.
Key findings from in vitro studies include:
Trk Receptor Kinases: this compound is a potent inhibitor of the tyrosine protein kinase activity of the nerve growth factor (NGF) receptor gp140trk, with an IC50 of 3 nM. It also inhibits the kinase activity of TrkB and TrkC, members of the same neurotrophin receptor family nih.govidrblab.netontosight.ai. Notably, this compound demonstrates selectivity, showing no inhibitory effect on other tyrosine protein kinases such as epidermal growth factor (EGF) and platelet-derived growth factor (PDGF) receptors, or the products of v-src and v-fms oncogenes, even at micromolar concentrations guidetopharmacology.orgnih.gov.
Phosphorylase Kinase: this compound is a highly potent inhibitor of phosphorylase kinase, with an IC50 of 1.7 nM nih.govwikipedia.orgciteab.comfishersci.fiwikipedia.orgplos.org. It exhibits a 300-fold selectivity for this enzyme over Protein Kinase C (PKC) wikipedia.org.
Ca2+/calmodulin-dependent kinase type II (CaMK II): this compound inhibits CaMK II with a Ki of 1.8 nM or an IC50 of 270 nM nih.govwikipedia.orgciteab.comfishersci.fiidrblab.net.
Protein Kinase C (PKC): this compound inhibits PKC with Ki values ranging from 25 nM to IC50 values of 32.9 nM or 470 nM, depending on the specific assay conditions and isoforms nih.govwikipedia.orgfishersci.fiidrblab.netguidetopharmacology.orgplos.orgflybase.orgfishersci.nowikipedia.org.
Protein Kinase A (PKA): Inhibition of PKA by this compound is observed with a Ki of 18 nM or an IC50 of 140 nM nih.govwikipedia.orgfishersci.fiidrblab.netplos.org.
Protein Kinase G (PKG): this compound demonstrates inhibitory activity against PKG with a Ki of 20 nM fishersci.fiidrblab.net.
Myosin Light Chain Kinase (MLCK): this compound acts as a non-selective inhibitor of MLCK, with reported Ki values of 17 nM or 20 nM idrblab.netflybase.orgidrblab.netmrc.ac.uk.
PRK1: this compound has also been shown to inhibit PRK1 with an IC50 of 3.2 nM in vitro wikipedia.org.
The inhibitory constants and half-maximal inhibitory concentrations (IC50) for this compound against various kinases are summarized in the table below.
| Kinase Target | IC50 (nM) / Ki (nM) | Reference |
| Trk (gp140trk) | 3 (IC50) | nih.govidrblab.netontosight.ai |
| Phosphorylase Kinase | 1.7 (IC50) | nih.govwikipedia.orgciteab.comfishersci.fiwikipedia.orgplos.org |
| CaMK II | 1.8 (Ki) / 270 (IC50) | nih.govwikipedia.orgciteab.comfishersci.fiidrblab.net |
| PKC | 25 (Ki) / 32.9 (IC50) / 470 (IC50) | nih.govwikipedia.orgfishersci.fiidrblab.netguidetopharmacology.orgplos.orgflybase.orgfishersci.nowikipedia.org |
| PKA | 18 (Ki) / 140 (IC50) | nih.govwikipedia.orgfishersci.fiidrblab.netplos.org |
| PKG | 20 (Ki) | fishersci.fiidrblab.net |
| MLCK | 17 (Ki) / 20 (Ki) | idrblab.netflybase.orgidrblab.netmrc.ac.uk |
| PRK1 | 3.2 (IC50) | wikipedia.org |
Cell-Based Assays for this compound's Signaling Pathway Analysis
Cell-based assays are crucial for understanding this compound's effects on complex cellular processes and signaling pathways in a more physiological context. These studies often involve treating various cell lines with this compound and observing changes in proliferation, differentiation, apoptosis, and specific protein phosphorylation events.
PC12 Cells: this compound, at concentrations of 3-100 nM, effectively inhibits nerve growth factor (NGF)-promoted neurite outgrowth in PC12 cells nih.gov. It also attenuates NGF-dependent tyrosine phosphorylation and Trk oncogene-dependent tyrosine phosphorylation in these cells nih.gov.
Non-Hodgkin Lymphoma (NHL) Cells: In cell lines such as OCI-LY3 and OCI-LY19, this compound (100-200 nM) inhibits proliferation and induces apoptosis guidetopharmacology.org. Specifically, in OCI-LY3 cells, this compound disrupts NF-κB signaling by inducing the subnuclear distribution of RelA, thereby inhibiting NF-κB-dependent gene transcription and leading to a reduction in IL-6 production guidetopharmacology.org. Apoptosis induction is further supported by increased cleaved caspase 3 levels and Annexin V/propidium iodide staining guidetopharmacology.org.
Vascular Smooth Muscle Cells: this compound (10-100 ng/ml) suppresses the proliferation of bovine carotid smooth muscle cells induced by TPA and serum, suggesting an involvement of the PKC-dependent pathway idrblab.net.
Endometrial Cancer Cell Lines: this compound demonstrates growth inhibitory effects on endometrial cancer cell lines while showing little effect on normal endometrial epithelial cells idrblab.net. It causes a decrease in the S phase population and an increase in the G0/G1 phase, along with the induction of apoptosis, as confirmed by TUNEL assays idrblab.net.
Glioma Cells (U87, T98G): this compound inhibits the proliferation of U87 (IC50 = 1170 nM) and T98G (IC50 = 529 nM) glioma cells and induces apoptosis in U87 cells mims.com. It specifically blocks platelet-derived growth factor (PDGF)-mediated receptor autophosphorylation at concentrations of 500 nM to 1 µM mims.com. This compound also induces cell cycle arrest at G1/S and G2/M checkpoints in T98G cells, associated with hypophosphorylation of Rb and decreased Cdc2 and Cdc25c activity plos.orgidrblab.netmrc.ac.uk.
Choriocarcinoma Cells (JAR, BeWo): this compound (100-500 nM) suppresses trophoblast proliferation and enhances apoptosis by disrupting mitochondrial function wikipedia.org. It suppresses choriocarcinoma cell growth by inhibiting brain-derived neurotrophic factor (BDNF)/TrkB signaling, leading to reduced proliferation and increased apoptosis, evidenced by caspase-3/7 activation and TUNEL assays frontiersin.org.
SH-SY5Y Neuroblastoma Cells: this compound promotes neurite outgrowth in these cells, which is accompanied by enhanced phosphorylation of Focal Adhesion Kinase (FAK) idrblab.net.
MLP-29 Cells: this compound (30 nM) prevents hepatocyte growth factor (HGF)-mediated cell scattering idrblab.net.
GTL-16 Gastric Carcinoma Cells: this compound (100 nM) reduces c-Met-driven proliferation idrblab.net.
NIH3T3 Fibroblasts: this compound can revert the transformed phenotype of NIH3T3 cells that have been transformed by oncogenic c-Met or trk oncogenes ontosight.aiidrblab.net.
BHK-21 Cells (Vesicular Stomatitis Virus Replication): this compound (5 µM) suppresses viral primary and secondary transcriptions and genomic RNA synthesis, and inhibits the phosphorylation of the viral NS protein mrc.ac.ukidrblab.net.
Animal Models for Investigating this compound's In Vivo Effects
Animal models provide critical insights into the systemic effects and therapeutic potential of this compound in a living organism, allowing for the study of its impact on disease progression and physiological responses.
Experimental Autoimmune Encephalomyelitis (EAE) Mice: this compound has demonstrated beneficial effects in the EAE mouse model, a common model for multiple sclerosis, and has been shown to suppress macrophage activation, suggesting its potential as an immunosuppressive agent tci-chemical-trading.com.
SCID Mouse-Human Skin Model of Psoriasis: In this model, this compound, acting as a high-affinity NGF receptor blocker, significantly improved psoriatic lesions after two weeks of treatment, evidenced by a reduction in rete peg lengths uni.lu.
Rats (Neuroinflammation): Intracerebroventricular infusion of this compound prevented microglial activation in specific brain regions (hypothalamic arcuate, basolateral amygdala, and dentate gyrus of the hippocampus) induced by anoxic stimulation of carotid bodies. This indicates that TrkB receptor inhibition by this compound can mitigate chronic neuroinflammation frontiersin.org.
Rats (Neurological Disorders): Studies involving this compound in rats have explored its effects on kainate-induced spectrin (B1175318) proteolysis, a process relevant to neurological disorders idrblab.net.
Athymic Nude Mice (Choriocarcinoma Xenografts): this compound effectively suppressed the growth of JAR cell tumor xenografts in these mice and led to a decrease in serum hCG-β levels without significant side effects. The observed specificity was supported by the ineffectiveness of the inactive, plasma membrane-nonpermeable K-252b frontiersin.org.
Mice (Neuroprotection): this compound administered intraperitoneally at 20 mg/kg/day for five consecutive days was found to dampen neuroprotective effects induced by thiophene (B33073) nih.gov.
Gene Expression Analysis and Proteomics in Response to this compound
Research on this compound often extends to the molecular level, investigating its impact on gene expression and protein profiles, which provides a deeper understanding of its cellular mechanisms. While comprehensive proteomics studies are not explicitly detailed as standalone "omics" projects in the provided data, several studies have examined specific protein changes and gene regulation.
Cell Cycle and Apoptosis Markers: In endometrial cancer cells, this compound treatment leads to altered expression of key cell cycle and apoptosis-related proteins. Specifically, it induces the upregulation of p21WAF1 and the down-regulation of the anti-apoptotic protein bcl-2 idrblab.net.
NF-κB Pathway: In OCI-LY3 cells, this compound's mechanism involves inducing a subnuclear redistribution of the NF-κB subunit RelA, which sequesters it in the nucleolus. This action inhibits NF-κB-dependent gene transcription, consequently leading to a reduction in the production of IL-6, a known survival-promoting cytokine guidetopharmacology.org.
Cell Cycle Regulators: In glioma cells, this compound's effect on cell cycle arrest is linked to its ability to hypophosphorylate the retinoblastoma protein (Rb) and decrease the activity of Cdc2 and Cdc25c, while also upregulating p21 idrblab.netmrc.ac.uk.
Protein Phosphorylation Analysis: Western blot analysis is a frequently employed technique to assess changes in protein phosphorylation. For instance, this compound treatment in LINC00641-overexpressed cell lines resulted in decreased levels of phosphorylated Akt (p-Akt) and phosphorylated TrkB (p-TrkB) nih.gov. Western blotting was also used to confirm the increase in cleaved caspase 3 in NHL cells undergoing this compound-induced apoptosis guidetopharmacology.org. In SH-SY5Y neuroblastoma cells, neurite outgrowth induced by this compound is accompanied by enhanced phosphorylation of FAK idrblab.net. Furthermore, this compound suppressed the phosphorylation of the viral NS protein during vesicular stomatitis virus replication mrc.ac.ukidrblab.net.
These targeted investigations into specific protein and gene expression changes provide valuable insights into the molecular pathways modulated by this compound.
Computational Modeling and Docking Studies for this compound SAR
Computational modeling and docking studies play a crucial role in understanding the structure-activity relationships (SAR) of compounds like this compound, aiding in the rational design of more selective and potent derivatives. This compound, being an indolocarbazole alkaloid and a staurosporine (B1682477) analog, shares a common structural scaffold that lends itself to such analyses nih.govwikipedia.orgciteab.comuni-freiburg.deflybase.orgidrblab.netresearchgate.net.
The inherent structural features of this compound, particularly its ability to bind competitively with ATP at the kinase active site, are key determinants of its inhibitory profile fishersci.fiidrblab.netidrblab.net. The observation that this compound's selectivity for the Trk family of kinases "should help to establish the structural basis for the rational design of highly specific tyrosine protein kinase inhibitors" underscores the importance of understanding its molecular interactions ontosight.ai. This principle is central to computational approaches, where molecular docking can predict binding modes and affinities, and molecular dynamics simulations can explore the stability of ligand-protein complexes.
An example of SAR derived from chemical modification, which often informs or is informed by computational studies, is the development of KT5926, a C(14)-n-propoxy congener of this compound researchgate.net. While this compound inhibits MLCK competitively with ATP at a Ki of approximately 18 nM, similar to KT5926, the latter exhibits significantly higher Ki values for PKA (1200 nM), PKG (160 nM), and PKC (725 nM) researchgate.net. This marked increase in selectivity for MLCK in KT5926, compared to this compound's broader inhibition, highlights how structural modifications can dramatically alter kinase specificity. Such findings are often guided by or validated through computational predictions of how small structural changes impact binding to different kinase active sites. Although explicit details of computational modeling or docking studies specifically on this compound were not extensively provided in the search results, the discussions around its structural similarity to staurosporine, its ATP-competitive nature, and the development of more selective derivatives strongly imply that these advanced computational techniques are integral to understanding and optimizing the SAR of this compound and its analogs in drug discovery efforts.
Future Directions and Unexplored Research Avenues for K 252a
Investigation of Novel Kinase Targets and Off-Target Effects of K-252a
This compound is recognized as a broad-spectrum protein kinase inhibitor, demonstrating activity against a variety of kinases, including Protein Kinase C (PKC), Ca2+/calmodulin-stimulated phosphodiesterases, Myosin Light Chain Kinase (MLCK), and various receptor tyrosine kinases. wikipedia.org It also inhibits MET oncogenic properties, preventing autophosphorylation and activation of downstream effectors such as MAPK and Akt. wikipedia.org Furthermore, this compound is known to inhibit Nerve Growth Factor (NGF)-induced Trk activation and its subsequent downstream signaling. fishersci.fi Its inhibitory profile extends to Protein Kinase A (PKA), Protein Kinase G (PKG), and CaM kinase II. fishersci.fi
A comprehensive understanding of this compound's biological impact necessitates a deeper investigation into its novel kinase targets and a thorough characterization of its off-target effects. Given its non-selective nature, this compound may interact with previously uncharacterized kinases, or exert effects through non-kinase targets, which could contribute to its observed cellular responses. Advanced screening techniques, such as kinome-wide profiling and chemical proteomics, are crucial for identifying these interactions. Such studies can provide valuable insights into its full biological impact, explain its mode-of-action, and help anticipate potential mechanisms of toxicity, thereby guiding the design of more selective analogs or combination therapies.
Table 1: Known Kinase Targets and Inhibition Data for this compound
| Kinase Target | Inhibition Type | IC50 / Ki (nM) | Reference |
| Protein Kinase C (PKC) | Inhibition | 32.9 (IC50) | wikipedia.org |
| Ca2+/calmodulin-stimulated phosphodiesterases | Inhibition | 1300-2900 (IC50) | wikipedia.org |
| Myosin Light Chain Kinase (MLCK) | Inhibition | 20 (Ki) | wikipedia.org |
| Receptor Tyrosine Kinases | Inhibition | Not specified | wikipedia.org |
| MET | Inhibition | Not specified | wikipedia.org |
| Trk activation (NGF-induced) | Inhibition | 3 (IC50) | fishersci.fi |
| Phosphorylase kinase | Inhibition | 1.7 (IC50) | fishersci.fi |
| Protein Kinase A (PKA) | Inhibition | 140 (IC50) | fishersci.fi |
| Protein Kinase G (PKG) | Inhibition | 20 (Ki) | |
| CaM kinase II | Inhibition | 1.8 (Ki) |
Elucidation of Unidentified Downstream Signaling Cascades of this compound
While this compound's direct kinase inhibition is well-documented, the complete downstream signaling cascades influenced by its action are not yet fully elucidated. Understanding these cascades is critical for comprehending the pleiotropic effects of this compound across various cellular contexts. For instance, this compound inhibits the oncogenic properties of MET by preventing the activation of downstream effectors like MAPK and Akt. wikipedia.org In neuronal systems, it blocks NGF-induced Trk activation and its subsequent downstream signaling. fishersci.fi
Research has shown that this compound can influence NF-κB activity, leading to the sequestration of RelA in the nucleolus and inhibition of NF-κB-dependent gene transcription, which in turn results in a loss of IL-6 production in certain cell lines. It also affects the phosphorylation status of key proteins such as tyrosine hydroxylase and other proteins in PC12h cells, demonstrating its impact on protein phosphorylation networks. Furthermore, this compound exhibits wide-ranging effects, including the inhibition of Mixed-Lineage Kinase 3 (MLK3) and Apoptosis-Inducing Kinase 1 (ASK1), and can activate phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase kinase signaling pathways through interactions with distinct targets. Its ability to induce apoptosis and cell cycle arrest through cdc25 and cdc2 inhibition, as well as causing G0/G1 phase arrest via p53-independent mechanisms and up-regulation of p21WAF1, highlights its profound influence on cell fate pathways. fishersci.fi In plant immune signaling, this compound has been shown to block flg22 signaling and impair Pep-dependent defense gene expression, suggesting an involvement of Ca2+-dependent protein kinase (CPK)-dependent phosphorylation. Future studies employing phosphoproteomics, transcriptomics, and metabolomics will be instrumental in mapping the full scope of these downstream effects and identifying novel components of this compound-modulated pathways.
Exploration of this compound's Role in Diverse Biological Systems
This compound has been extensively studied for its roles in neuronal differentiation, particularly in rat pheochromocytoma PC12 cells, where it blocks neuronal differentiation by inhibiting Trk tyrosine kinase activity. Beyond this, its potential in diverse biological systems warrants further exploration.
In cancer research, this compound has shown promise by inhibiting the oncogenic properties of MET and suppressing the growth of human endometrial cancer cells, inducing apoptosis in these cells while having little effect on normal endometrial epithelial cells. wikipedia.org Its anti-proliferative effects have also been observed in prostate and lung cancer cell lines. This compound has demonstrated neuroprotective properties, for example, protecting dopaminergic neurons against cell death in models of Parkinson's disease. It acts as a modulator of neurotrophin signal transduction, which is critical in various neurological processes. wikipedia.org Furthermore, this compound has been investigated for its potential in treating psoriasis and has been shown to affect the function of various cells and tissues, including platelets, mast cells, and vascular smooth muscle. Recent findings also suggest that this compound can improve memory function in Parkinsonian rats, an effect modulated by the upregulation of Brain-Derived Neurotrophic Factor (BDNF). Expanding research into other disease models, such as immunological or metabolic disorders, where kinase signaling plays a pivotal role, could uncover new therapeutic applications for this compound.
Application of this compound Analogs in Basic Biological Research
This compound is a member of a family of indolocarbazole alkaloids that includes K252b, K252c, and K252d, all structurally related to staurosporine (B1682477). The biosynthesis of this compound and its analogs is governed by the nok gene cluster, with genes like nokABCD being indispensable for K-252c biosynthesis and nokL coding for N-glycosylation.
The development and application of this compound analogs with enhanced selectivity, potency, or improved pharmacokinetic profiles represent a significant future direction for basic biological research. By modifying the this compound scaffold, researchers can create more specific tools to dissect individual kinase pathways and their roles in cellular processes. For instance, the enzymes involved in this compound biosynthesis, such as NokL, NokA, and NokB, have been identified as valuable tools for the combinatorial engineering of this compound and its analogs, potentially leading to compounds with superior therapeutic values. These tailored analogs could serve as highly valuable probes for targeted inhibition or activation studies, allowing for a more precise understanding of specific kinase functions in complex biological systems.
Integration of this compound Studies with Systems Biology Approaches
The complexity of biological systems and the interconnectedness of signaling pathways necessitate a systems-level approach to fully understand the impact of compounds like this compound. Integrating this compound studies with systems biology approaches offers a powerful avenue for future research.
Given the common observation of polypharmacology with kinase inhibitors, thorough target deconvolution is essential to fully understand their mechanisms of action. Systems pharmacological approaches, including network-based and structure-based analyses, can provide a deeper understanding of drug-induced effects, such as mitochondrial dysfunction. The advent of high-resolution mass spectrometry has enabled the comprehensive searching of drug targets across entire cellular proteomes. By combining this compound's known inhibitory profiles with large-scale omics data (e.g., genomics, transcriptomics, proteomics, metabolomics), researchers can construct comprehensive models that predict and validate its interactions within intricate biological networks. This holistic approach can reveal previously unappreciated connections, identify compensatory pathways, and ultimately provide a more complete picture of this compound's cellular impact, paving the way for more rational drug design and therapeutic strategies.
Q & A
Q. What is the primary mechanism of K-252a in cell cycle regulation, and how can this be experimentally validated?
this compound inhibits Cdc25 phosphatase by binding to its active site, preventing dephosphorylation and activation of cyclin-dependent kinases (Cdks). This leads to cell cycle arrest at G1/S and G2/M checkpoints . To validate this, researchers can:
Q. What are the standard protocols for preparing and administering this compound in neuronal culture studies?
this compound is typically dissolved in DMSO (stock concentration: 1–10 mM) and diluted in culture media to working concentrations (10–100 nM). Key steps include:
Q. How does this compound modulate ABA signaling in plant guard cells, and what experimental controls are critical?
In Arabidopsis, this compound partially rescues ABA-induced stomatal closing in abi1 mutants by interfering with kinase activity linked to anion channel regulation . Controls should include:
- Wild-type vs. mutant comparisons.
- Co-treatment with kinase inhibitors (e.g., staurosporine) to confirm specificity.
- Quantifying ion currents via patch-clamp electrophysiology .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pro-survival vs. apoptotic effects be resolved in cancer models?
this compound exhibits context-dependent effects:
- Pro-survival: At 75 nM, it promotes neuronal survival via TrkA receptor modulation .
- Apoptotic: In gliomas, 100 nM inhibits PDGF signaling and CDK activation . Methodological recommendations :
- Dose-response curves (10–200 nM) to identify threshold effects.
- Combine with genetic knockdown (e.g., siRNA targeting TrkA or Cdc25) to isolate pathways .
Q. What are optimal strategies to mitigate off-target effects of this compound in kinase inhibition studies?
this compound broadly inhibits serine/threonine kinases (e.g., PKC, PKA). To improve specificity:
Q. How does this compound interact with NGF signaling, and what experimental designs clarify its dual roles?
this compound blocks NGF-TrkA receptor interactions but enhances downstream survival signals in some neuronal contexts . To dissect this duality:
- Perform time-course experiments (e.g., pre-treatment vs. co-treatment with NGF).
- Measure p21-GTP formation via pull-down assays to assess Ras/MAPK pathway activation .
Q. What are the limitations of using this compound in in vivo studies, and how can pharmacokinetics be optimized?
Challenges include poor blood-brain barrier penetration and rapid clearance. Solutions:
- Use nanoparticle encapsulation to improve bioavailability.
- Monitor plasma half-life via HPLC in rodent models .
Methodological Notes & Data Contradictions
- Dosage variability : Effective concentrations range from 10 nM (neuronal cultures) to 1 µM (cancer models) depending on cell type and assay .
- Conflicting kinase effects : this compound inhibits PKR in computational models but activates CDKs in gliomas . Always include kinase activity assays (e.g., radiometric phosphorylation) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
